ethyl 2-[(E)-aminomethylideneamino]thiophene-3-carboxylate
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Description
Ethyl 2-[(E)-aminomethylideneamino]thiophene-3-carboxylate is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of this compound involves the use of desaminated aminothiophenes as precursors for thiophene derivatives with an annelated pyridinone cycle . 2-aminothiophenes obtained by Gewald’s reaction were used as starting reagents in this study . Through subsequent diazotization and desamination reactions, 2-amino-thiophenes were converted into compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include Gewald’s reaction, diazotization, and desamination . These reactions convert 2-amino-thiophenes into the desired compounds .Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that the research and development of thiophene-based compounds like ethyl 2-[(E)-aminomethylideneamino]thiophene-3-carboxylate will continue to be a significant area of interest in the future.
Properties
IUPAC Name |
ethyl 2-[(E)-aminomethylideneamino]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-2-12-8(11)6-3-4-13-7(6)10-5-9/h3-5H,2H2,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIBKPMMLJDTJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)N=CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1)/N=C/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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